molecular formula C13H28OS B12683637 1-(Decylthio)-2-propanol CAS No. 97209-98-8

1-(Decylthio)-2-propanol

Cat. No.: B12683637
CAS No.: 97209-98-8
M. Wt: 232.43 g/mol
InChI Key: JNQKSQLFNIKFMH-UHFFFAOYSA-N
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Description

1-(Decylthio)-2-propanol is an organic compound characterized by a decylthio group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Decylthio)-2-propanol can be synthesized through several methods. One common approach involves the reaction of 1-chlorodecane with sodium thiopropoxide in an alcohol solvent. The reaction typically occurs under reflux conditions, leading to the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Decylthio)-2-propanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to the corresponding thiol.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Acidic or basic catalysts facilitate substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(Decylthio)-2-propanol has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: Research explores its use in drug development and delivery systems.

    Industry: It is used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Decylthio)-2-propanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The decylthio group can modulate the compound’s lipophilicity, influencing its ability to penetrate cell membranes and interact with intracellular targets. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

  • 1-(Octylthio)-2-propanol
  • 1-(Dodecylthio)-2-propanol
  • 1-(Hexylthio)-2-propanol

Comparison: 1-(Decylthio)-2-propanol is unique due to its specific chain length, which affects its physical and chemical properties. Compared to shorter or longer chain analogs, it may exhibit different solubility, reactivity, and biological activity profiles.

Properties

CAS No.

97209-98-8

Molecular Formula

C13H28OS

Molecular Weight

232.43 g/mol

IUPAC Name

1-decylsulfanylpropan-2-ol

InChI

InChI=1S/C13H28OS/c1-3-4-5-6-7-8-9-10-11-15-12-13(2)14/h13-14H,3-12H2,1-2H3

InChI Key

JNQKSQLFNIKFMH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCSCC(C)O

Origin of Product

United States

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